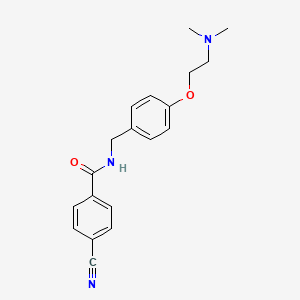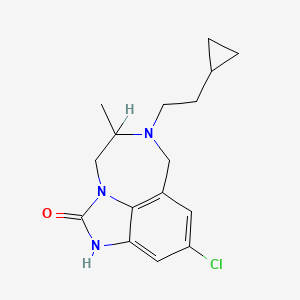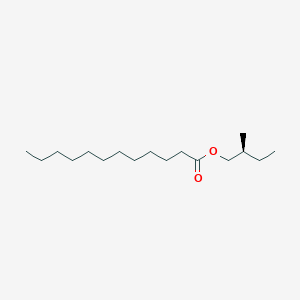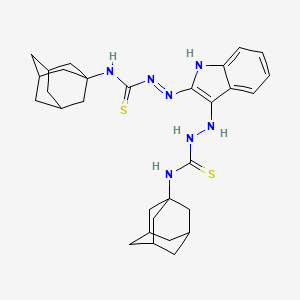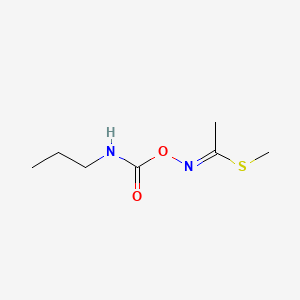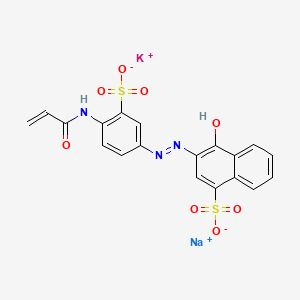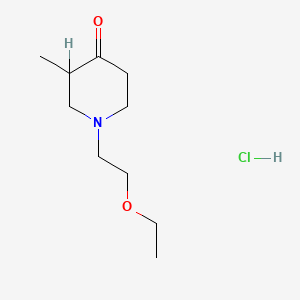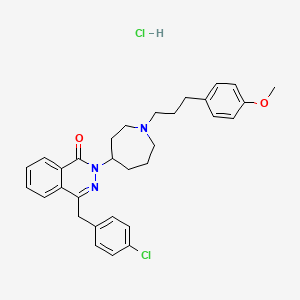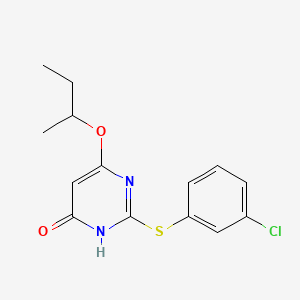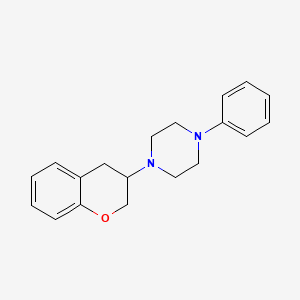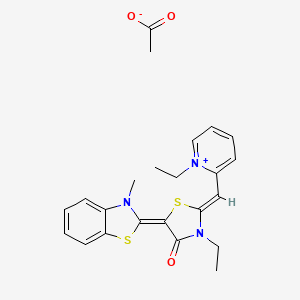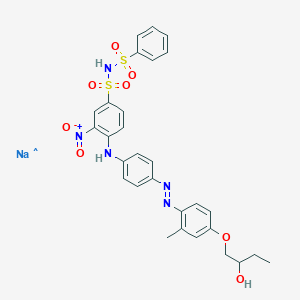
Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate typically involves multiple steps, including diazotization, azo coupling, and sulphonation reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a phenolic compound to form the azo linkage. Subsequent nitration and sulphonation steps introduce the nitro and sulphonamide groups, respectively. The final product is obtained by neutralizing the sulphonamide with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulphonating agents.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amines from azo and nitro groups.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Investigated for its potential as a biological stain and in enzyme assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with cellular components. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species. The sulphonamide group can interact with enzymes and proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 3-[[2-(acetamino)-4-[[4-(2-hydroxybutoxy)phenyl]azo]phenyl]azo]benzenesulfonate
- Sodium 3-[[2-(acetamino)-4-[[4-(2-hydroxybutoxy)phenyl]azo]phenyl]azo]benzenesulfonate
Uniqueness
Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both azo and nitro groups, along with the sulphonamide functionality, makes it a versatile compound for various scientific and industrial uses.
Propiedades
Número CAS |
83221-39-0 |
|---|---|
Fórmula molecular |
C29H29N5NaO8S2 |
Peso molecular |
662.7 g/mol |
InChI |
InChI=1S/C29H29N5O8S2.Na/c1-3-23(35)19-42-24-13-15-27(20(2)17-24)32-31-22-11-9-21(10-12-22)30-28-16-14-26(18-29(28)34(36)37)44(40,41)33-43(38,39)25-7-5-4-6-8-25;/h4-18,23,30,33,35H,3,19H2,1-2H3; |
Clave InChI |
HMGMMNODNCYVPB-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])C)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



